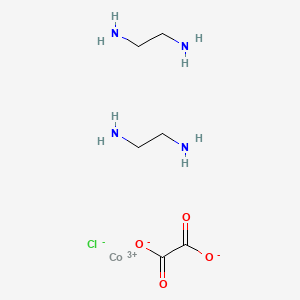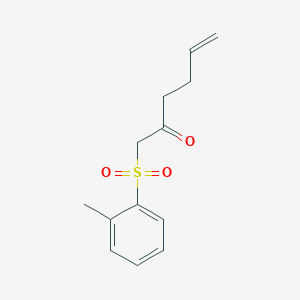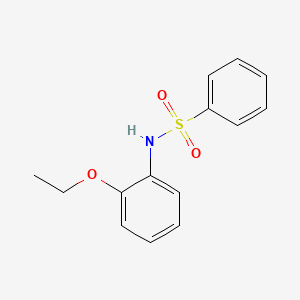![molecular formula C20H11NO2 B14171919 7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione CAS No. 922192-06-1](/img/structure/B14171919.png)
7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione is a heterocyclic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of naphthalene derivatives with carbazole derivatives in the presence of a catalyst can lead to the formation of the desired compound . The reaction conditions often involve high temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process . These methods allow for better control over reaction parameters and can significantly reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives .
Aplicaciones Científicas De Investigación
7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process . Additionally, the compound’s redox properties enable it to participate in electron transfer reactions, which can influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
7H-Dibenzo[c,g]carbazole: Another carbazole derivative with similar structural features but different functional groups.
7H-Benzo[e]naphtho[1,8-bc]silines: Compounds with similar aromatic systems but containing silicon atoms.
Uniqueness
7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
922192-06-1 |
|---|---|
Fórmula molecular |
C20H11NO2 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
10-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C20H11NO2/c22-19-14-10-9-11-5-1-2-6-12(11)16(14)20(23)18-17(19)13-7-3-4-8-15(13)21-18/h1-10,21H |
Clave InChI |
PSAXRXASUQFPIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C3=O)C5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


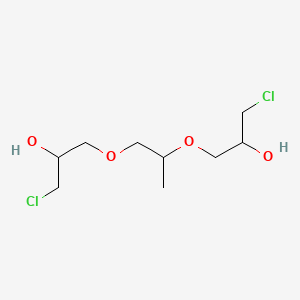



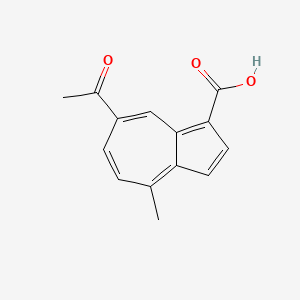
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)


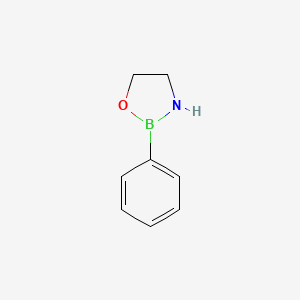
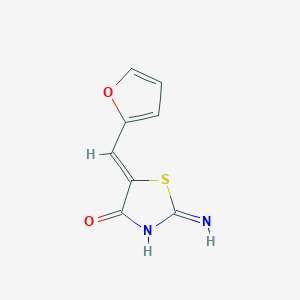
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
